10-(Pyridin-3-yl)-10H-phenoxazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H12N2O |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
10-pyridin-3-ylphenoxazine |
InChI |
InChI=1S/C17H12N2O/c1-3-9-16-14(7-1)19(13-6-5-11-18-12-13)15-8-2-4-10-17(15)20-16/h1-12H |
InChI Key |
DHWMCWAHZWOGDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CN=CC=C4 |
Origin of Product |
United States |
Spectroscopic Characterization Techniques for Phenoxazine Pyridyl Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Proton NMR (¹H NMR) is a fundamental technique used to determine the structure of organic compounds by identifying the number and type of hydrogen atoms present. In the ¹H NMR spectrum of a related compound, ((4-hexylphenyl)(10H-phenoxazin-10-yl)methanone), the aromatic protons of the phenoxazine (B87303) and phenyl rings exhibit signals in the range of 6.80 ppm to 7.45 ppm. researchgate.net For phenoxazine itself, the aromatic protons are also observed in a similar region. chemicalbook.com
Detailed analysis of the coupling constants between adjacent protons can further elucidate the substitution pattern on both the phenoxazine and pyridine (B92270) rings. This information is critical for confirming the successful synthesis of the target molecule.
Table 1: Representative ¹H NMR Data for Related Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 2,5-diphenylpyrazine | CDCl₃ | 9.06 (s, 2H), 8.05 (d, J = 7.2 Hz, 4H), 7.46-7.53 (m, 6H) rsc.org |
| 2,5-bis(2-fluorophenyl)pyrazine | CDCl₃ | 9.09 (s, 2H), 8.16-8.21 (m, 2H), 7.46-7.52 (m, 2H), 7.34-7.38 (m, 2H), 7.26-7.29 (m, 2H) rsc.org |
| ((4-hexylphenyl)(10H-phenoxazin-10-yl)methanone) | Not Specified | 6.80 - 7.45 (aromatic protons), 2.6 (methylene protons) researchgate.net |
This table presents data for related structures to illustrate typical chemical shifts and is not the direct data for 10-(Pyridin-3-yl)-10H-phenoxazine.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the number of different carbon environments. For phenoxazine, the ¹³C NMR spectrum shows characteristic signals for the carbon atoms in the fused ring system. chemicalbook.com
In this compound, the ¹³C NMR spectrum would display signals for the twelve carbons of the phenoxazine moiety and the five carbons of the pyridine ring. The chemical shifts of the pyridine carbons are sensitive to the position relative to the nitrogen atom and the point of attachment to the phenoxazine ring. For instance, in various pyridine derivatives, the carbon atoms directly bonded to the nitrogen or adjacent to it show distinct downfield shifts. researchgate.net The complete assignment of all carbon resonances is often achieved with the aid of two-dimensional NMR techniques. nih.gov
Table 2: Representative ¹³C NMR Data for Related Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2,5-diphenylpyrazine | CDCl₃ | 150.7, 141.2, 136.3, 129.7, 129.0, 126.8 rsc.org |
| 2,5-bis(3-nitrophenyl)pyrazine | CDCl₃ | 149.5, 148.9, 141.1, 137.6, 132.8, 130.3, 124.8, 121.9 rsc.org |
This table presents data for related structures to illustrate typical chemical shifts and is not the direct data for this compound.
For a comprehensive structural analysis, particularly in the solid state, advanced NMR techniques like Nitrogen-15 Cross-Polarization Magic-Angle Spinning (¹⁵N CP/MAS) NMR can be employed. This technique is especially valuable for nitrogen-containing heterocyclic compounds like this compound, as it directly probes the nitrogen environments. The chemical shifts of ¹⁵N are highly sensitive to the electronic environment, including substituent effects and hydrogen bonding. ipb.pt
In ¹⁵N CP/MAS NMR, the pyridine-type nitrogen in the pyridyl substituent would be expected to absorb at a relatively low field. ipb.pt The phenoxazine nitrogen would have a different chemical shift, allowing for the clear distinction between the two nitrogen atoms in the molecule. This technique is particularly useful for studying compounds with low solubility, where solution-state NMR may not be feasible. mdpi.com The use of ¹⁵N CP/MAS NMR can provide crucial information about the solid-state structure and intermolecular interactions of phenoxazine-pyridyl systems. colostate.edu
Mass Spectrometry (MS) for Molecular Weight and Composition Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of a wide range of organic molecules. tcichemicals.com In this method, the analyte is co-crystallized with a matrix material, and a pulsed laser is used to desorb and ionize the analyte molecules. The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.
For this compound, MALDI-TOF MS would be used to confirm its molecular weight. The resulting spectrum would show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, allowing for the verification of the expected molecular mass. This technique is valuable for confirming the successful synthesis of the target compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. cuni.cz This is a key advantage over low-resolution mass spectrometry. nih.gov By measuring the mass with high precision, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas.
For this compound, HRMS would be employed to confirm its elemental formula (C₁₇H₁₂N₂O). The experimentally determined exact mass would be compared to the calculated theoretical mass for the proposed formula. A close match between the experimental and calculated masses provides strong evidence for the correct elemental composition of the synthesized compound. nih.gov This technique is often coupled with liquid chromatography (LC-HRMS) for the analysis of complex mixtures and the purification of target compounds. pensoft.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a mixture. While specific GC-MS data for this compound is not extensively detailed in the reviewed literature, the general applicability of this method for phenoxazine and phenothiazine (B1677639) derivatives is well-established nist.govnist.gov. In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph, where it travels through a column and its components are separated. The separated components then enter a mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.
For complex molecules like N-substituted phenoxazines, derivatization may sometimes be employed to increase volatility and improve chromatographic separation, although this is not always necessary uobaghdad.edu.iqresearchgate.net. The mass spectrum of the parent 10H-phenoxazine shows a distinct molecular ion peak, which is crucial for confirming its identity nist.gov. For this compound, GC-MS would be instrumental in confirming the molecular weight and providing fragmentation patterns that could elucidate the structure, particularly the nature of the bond between the pyridine and phenoxazine moieties.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups and structural features of a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a phenoxazine-pyridyl system is expected to exhibit characteristic bands corresponding to both the phenoxazine and pyridine units.
The phenoxazine core displays several characteristic vibrations. These include N-H stretching if the nitrogen is unsubstituted (around 3405 cm⁻¹), aromatic C-H stretching (typically in the 3000-3100 cm⁻¹ region), and C=C stretching bands from the aromatic rings (around 1570-1596 cm⁻¹) uobaghdad.edu.iqresearchgate.net. The C-O-C ether linkage within the phenoxazine ring also gives rise to characteristic stretching vibrations.
The pyridine substituent introduces its own set of vibrational modes. These include aromatic C-H stretching and ring stretching vibrations. The presence of the pyridine ring can be confirmed by specific bands in the fingerprint region of the spectrum. In studies of new phenoxazine derivatives, FTIR has been used to confirm the presence of various functional groups through their characteristic absorption bands nih.govacs.org.
Table 1: Characteristic FTIR Spectral Data for Phenoxazine-Pyridyl Systems
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H Stretch (unsubstituted phenoxazine) | ~ 3405 | researchgate.net |
| Aromatic C-H Stretch | 3000 - 3100 | uobaghdad.edu.iq |
| Aliphatic C-H Stretch | 2923 - 2990 | uobaghdad.edu.iq |
| C=O Stretch (if present) | ~ 1670 | researchgate.net |
| Aromatic C=C Stretch | 1570 - 1618 | uobaghdad.edu.iqresearchgate.net |
| C-O-C Asymmetric Stretch | ~ 1218 | researchgate.net |
This table presents typical ranges and specific values from related compounds to infer the expected spectrum for this compound.
Electronic Absorption Spectroscopy (UV-Vis Spectroscopy)
UV-Vis spectroscopy probes the electronic transitions within a molecule. For donor-acceptor (D-A) systems like this compound, where phenoxazine acts as the electron donor and pyridine as the electron acceptor, the UV-Vis spectrum provides key information on electronic structure and charge transfer characteristics.
Determination of Absorption Maxima and Spectral Band Analysis
The UV-Vis spectra of phenoxazine-pyridyl derivatives typically show multiple absorption bands. High-energy bands in the shorter wavelength region (e.g., 220–320 nm) are generally assigned to π–π* transitions localized on the aromatic systems of the phenoxazine and pyridine rings nih.gov. Lower-energy bands, often found at longer wavelengths, are attributed to intramolecular charge transfer (ICT) from the electron-donating phenoxazine moiety to the electron-accepting pyridine moiety researchgate.netnih.gov.
For example, a related phenoxazine-pyridazine derivative exhibits a prominent absorption band at 308 nm, which is attributed to a locally excited (LE) state of the donor fragment nih.gov. Another study on phenoxazine derivatives linked to bis-pyridine blocks showed absorption maxima at 265 nm and 400 nm nih.gov. The absorption spectrum of unsubstituted 10H-phenoxazine shows maxima that can be compared to its substituted derivatives to understand the effect of the pyridyl group nist.gov. Similarly, the UV spectrum of a simple pyridine derivative like 1-pyridin-3-yl-ethylamine (B1303624) shows absorption maxima at 204 nm and 258 nm sielc.com. In a phenoxazine-perylene conjugate, distinct peaks corresponding to both the phenoxazine and the appended aromatic system were observed at 250 nm and 450 nm, respectively researchgate.net.
Table 2: UV-Vis Absorption Maxima for Phenoxazine-Pyridyl and Related Systems
| Compound/System | Solvent | Absorption Maxima (λ_max, nm) | Assignment | Reference |
| Phenoxazine-pyridazine (2PO-PYD) | Toluene (B28343)/THF | 308 | Locally Excited (LE) on donor | nih.gov |
| Phenoxazine-bis(thiophene)-pyridine derivative (4b) | Acetonitrile | 265, 400 | π–π* / ICT | nih.gov |
| Phenoxazine-thiophene-pyridine derivative (2b) | Acetonitrile | 265, 382 | π–π* / ICT | nih.gov |
| 10-(Perylene-3-yl)-10H-Phenoxazine (PHP) | Not specified | 250, 450 | Phenoxazine / Perylene (B46583) moieties | researchgate.net |
| 1-pyridin-3-yl-ethylamine | Not specified | 204, 258 | π–π* | sielc.com |
This table compiles data from various phenoxazine and pyridine-containing compounds to illustrate typical absorption characteristics.
Molar Extinction Coefficient Determination
The molar extinction coefficient (ε), or molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law. High molar extinction coefficients are indicative of strong electronic transitions and are desirable for applications such as light-harvesting in solar cells.
Solvatochromic Effects on Absorption Spectra
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption or emission bands upon changing the polarity of the solvent. This effect is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, such as D-A compounds.
In some phenoxazine-based D-A systems, the absorption spectra show little to no solvatochromism. For instance, a phenoxazine-pyridazine derivative showed almost no change in its absorption peak positions when the solvent was changed from non-polar toluene to polar THF nih.gov. This suggests that for certain configurations, the ground state is not as strongly polarized, or that the specific transition being observed (a locally excited state) is not significantly affected by solvent polarity nih.gov. However, other related systems, such as furo-pyridine derivatives, do exhibit shifts in their absorption bands with increasing solvent polarity, indicating a change in the electronic distribution upon excitation researchgate.net. The observation of solvatochromism is highly dependent on the nature of the electronic transition; ICT bands are typically more sensitive to solvent polarity than locally excited (LE) bands rsc.org.
Luminescence Spectroscopy
Luminescence spectroscopy, encompassing fluorescence and phosphorescence, provides information about the excited states of a molecule and its de-excitation pathways. Phenoxazine derivatives are known for their fluorescent properties and are used in various applications, including as fluorescent probes and in organic light-emitting diodes (OLEDs) nih.govnih.gov.
The emission spectrum of a phenoxazine-pyridyl system can reveal important characteristics. A related phenoxazine-pyridazine compound showed two distinct emission bands: a higher-energy band (around 400–450 nm) attributed to emission from a locally excited (LE) state of the donor, and a lower-energy band (500–625 nm) from an intramolecular charge transfer (ICT) state nih.gov. The ICT emission band exhibited positive solvatochromism, meaning it shifted to longer wavelengths (a redshift) as the solvent polarity increased, which is characteristic of an excited state that is more polar than the ground state nih.govrsc.org.
The fluorescence of phenoxazine derivatives can be quite efficient, with high quantum yields reported for some compounds nih.gov. The study of phosphorescence, which is emission from a triplet excited state, is also important, particularly for understanding mechanisms like thermally activated delayed fluorescence (TADF) nih.govcdnsciencepub.com. For a phenoxazine-pyridazine derivative, long-lived emission components were identified as TADF, arising from efficient reverse intersystem crossing from a triplet to a singlet excited state nih.gov.
Table 3: Luminescence Data for Phenoxazine-Pyridyl and Related Systems
| Compound/System | Solvent | Emission Maxima (λ_em, nm) | Remarks | Reference |
| Phenoxazine-pyridazine (2PO-PYD) | Toluene | 534 | Thermally Activated Delayed Fluorescence (TADF) | nih.gov |
| Phenoxazine-thiophene-pyridine derivative (2b) | Acetonitrile | 436 | Fluorescence | nih.gov |
| Phenoxazine-bis(thiophene)-pyridine derivative (4b) | Acetonitrile | 460 | Fluorescence | nih.gov |
| Benzophenoxazine Dye (FLAsH Nile Red derivative 8) | Not specified | 604 | Fluorescence | tamu.edu |
| Phenoxazine Dyes | Polar Protic Media | 666 - 676 | Far-red emission | researchgate.net |
This table summarizes emission properties of various phenoxazine derivatives, indicating their potential as luminescent materials.
Fluorescence Spectroscopy (Emission Spectra, Photoluminescence Quantum Yields)
Detailed experimental data for the fluorescence emission spectrum and the absolute photoluminescence quantum yield (PLQY) of this compound are not available in the reviewed literature. While studies on related phenoxazine derivatives, such as those combined with pyridazine (B1198779), report on their photophysical properties including fluorescence from intramolecular charge transfer (ICT) states, specific values for the title compound have not been published. nih.govmdpi.com For instance, a different compound where pyridazine is the acceptor core combined with a phenoxazine donor was reported to have a photoluminescence quantum efficiency of 10.9%. mdpi.com However, substituting the pyridazine core with pyridine would alter the electronic properties, and thus, these values cannot be directly attributed to this compound.
Phosphorescence Spectroscopy (Low-Temperature Measurements)
Information regarding the phosphorescence spectrum of this compound, typically obtained from low-temperature measurements (e.g., at 77 K), could not be located in the available scientific literature. Such measurements are crucial for determining the triplet state energy of the molecule, which is a key parameter in applications like thermally activated delayed fluorescence (TADF), but this specific characterization has not been reported for this compound.
X-ray Diffraction Analysis for Solid-State Structure
Single Crystal X-ray Diffraction for Molecular Geometry and Packing
A search for single-crystal X-ray diffraction studies on this compound yielded no results. Consequently, there is no experimentally determined information on its specific molecular geometry, such as bond lengths, bond angles, or the dihedral angle between the phenoxazine and pyridine moieties. Furthermore, details on its crystal packing arrangement in the solid state are unavailable. For context, the parent phenoxazine molecule has been studied and is known to be a rigid, planar molecule that crystallizes in a herringbone packing motif. umons.ac.be
Crystallographic Data and Unit Cell Parameters
As no single-crystal X-ray diffraction study has been published for this compound, its crystallographic data and unit cell parameters remain undetermined. The table below is representative of the data that would be obtained from such an analysis but is currently unpopulated.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₂N₂O |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Compound Names
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenoxazine |
| Pyridine |
Advanced Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For a molecule like 10-(Pyridin-3-yl)-10H-phenoxazine, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties. These calculations are crucial for predicting the behavior of the molecule in various applications, such as in organic electronics.
The first step in the computational analysis of this compound involves the optimization of its molecular structure. This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing key geometrical parameters.
Typically, DFT calculations are employed to find the most stable conformation of the molecule. This involves minimizing the total energy of the system with respect to the positions of the nuclei. The resulting optimized structure provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related heterocyclic compounds, DFT has been used to compare theoretically optimized structures with experimental data from X-ray crystallography, often showing good agreement. researchgate.net The planarity of the ring systems and the rotational angles between the pyridyl and phenoxazine (B87303) moieties are critical parameters that influence the molecule's electronic properties. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative as specific data for this compound was not found in the searched literature. The parameters shown are typical for similar molecular structures.)
| Parameter | Description | Typical Value Range |
|---|---|---|
| C-N (Phenoxazine) | Bond length between carbon and nitrogen in the phenoxazine ring | 1.38 - 1.42 Å |
| C-O (Phenoxazine) | Bond length between carbon and oxygen in the phenoxazine ring | 1.36 - 1.40 Å |
| C-N (Pyridine) | Bond length between carbon and nitrogen in the pyridine (B92270) ring | 1.33 - 1.35 Å |
| N-C (Pyridine-Phenoxazine Link) | Bond length of the nitrogen-carbon bond connecting the two ring systems | 1.45 - 1.49 Å |
| Dihedral Angle | Torsional angle between the phenoxazine and pyridine planes | 30° - 60° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For donor-acceptor molecules like this compound, where phenoxazine can act as an electron donor and the pyridine moiety can act as an electron acceptor, the distribution and energy levels of these orbitals are key. researchgate.netnih.gov DFT calculations provide the energy values for HOMO and LUMO. In similar systems, the HOMO is often localized on the electron-rich phenoxazine part, while the LUMO is localized on the electron-deficient pyridine ring. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE_g), is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A small energy gap suggests that the molecule can be easily excited and is generally more reactive. rsc.org The HOMO-LUMO gap is also crucial for determining the optical and electronic properties of materials, as it correlates with the energy required for electronic transitions.
Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This table is illustrative as specific data for this compound was not found in the searched literature.)
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -5.5 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -2.3 |
| ΔE_g (HOMO-LUMO Gap) | Energy gap between HOMO and LUMO | 2.7 to 3.7 |
Understanding the distribution of electrons within the molecule is essential for predicting its chemical behavior and its interactions with other molecules.
In donor-acceptor systems, an intramolecular charge transfer (ICT) can occur upon photoexcitation, where an electron moves from the donor part (phenoxazine) to the acceptor part (pyridine). acs.org This phenomenon is highly dependent on the molecular geometry and the electronic coupling between the donor and acceptor units. DFT calculations can visualize the electron density distribution in the ground and excited states, confirming the charge transfer character. The degree of spatial overlap between the HOMO and LUMO can indicate the efficiency of this charge transfer. A significant spatial separation between the HOMO (on the donor) and the LUMO (on the acceptor) is a strong indicator of an ICT state. nih.gov This property is fundamental for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net
Electronic Structure and Charge Distribution Studies
Donor and Acceptor Segment Contributions to Molecular Orbitals
In the molecular architecture of this compound, the phenoxazine moiety functions as the electron donor, while the pyridine ring acts as the electron acceptor. nih.gov This donor-acceptor (D-A) arrangement is fundamental to its electronic properties.
Theoretical calculations reveal a distinct spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is predominantly localized on the electron-donating phenoxazine fragment, with some minor electron density extending to the pyridine ring. nih.gov Conversely, the LUMO is almost exclusively situated on the electron-accepting pyridine moiety. nih.gov This clear separation of the frontier molecular orbitals is a hallmark of charge-transfer compounds.
The calculated HOMO levels confirm the potent electron-donating strength of the phenoxazine group. nih.gov This electronic structure is a key factor in the molecule's ability to exhibit properties like thermally activated delayed fluorescence (TADF), as the charge transfer character of the lowest excited state is a direct consequence of this HOMO-LUMO separation.
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is a powerful computational tool for studying the excited-state properties of molecules. It has been instrumental in understanding the photophysics of this compound and related D-A compounds.
TD-DFT calculations are employed to determine the energies of the lowest singlet (S1) and triplet (T1) excited states. nih.gov For compounds with a D-A structure, the lowest energy spin-allowed electronic transitions are of significant interest. semanticscholar.org These calculations have shown that the dominant S1 transition in similar pyridazine-based phenoxazine derivatives is of a charge-transfer (CT) nature, corresponding to an electron moving from the HOMO to the LUMO (H→L). mdpi.comsemanticscholar.orgresearchgate.net The accuracy of these calculated excitation energies can be benchmarked against experimental data, with good agreement often observed. researchgate.net
By calculating the excitation energies and oscillator strengths of various electronic transitions, TD-DFT can be used to simulate the absorption and emission spectra of this compound. researchgate.net The simulated spectra can then be compared with experimentally measured UV-Vis absorption and photoluminescence spectra to validate the computational methodology. semanticscholar.org For instance, in a related compound, 10-(Perylene-3-yl)-10H-Phenoxazine, the UV-Vis spectrum showed distinct absorption peaks corresponding to the phenoxazine and perylene (B46583) moieties. researchgate.net TD-DFT simulations help in assigning these spectral bands to specific electronic transitions within the molecule.
TD-DFT calculations have been successfully used to predict the ΔE_ST for D-A compounds containing phenoxazine. mdpi.comsemanticscholar.orgresearchgate.net For a similar pyridazine (B1198779) derivative of phenoxazine, the calculated ΔE_ST was found to be approximately 0.3 eV, a value small enough to suggest its potential as a TADF emitter. mdpi.comsemanticscholar.org These theoretical predictions are crucial in the rational design of new TADF materials, as they allow for the pre-screening of candidate molecules before their synthesis.
Conformational Analysis and Isomerization
The three-dimensional structure of this compound, particularly the relative orientation of the donor and acceptor units, significantly influences its electronic properties.
In its ground state, this compound can exist in different conformations due to the rotation around the C-N bond connecting the pyridine and phenoxazine moieties. The phenoxazine ring itself is not planar and adopts a folded "butterfly" conformation. This leads to the possibility of two stable conformers: a quasi-axial (QA) form and a quasi-equatorial (QE) form, depending on the position of the pyridine substituent relative to the fold in the phenoxazine ring.
Computational studies on related donor-acceptor systems have shown that these conformers can have different energies and electronic properties. The dihedral angle between the donor and acceptor planes is a key geometric parameter that governs the extent of electronic coupling between them. In many TADF molecules, a large dihedral angle is desirable as it helps to minimize the HOMO-LUMO overlap, leading to a smaller ΔE_ST. nih.gov Theoretical calculations have shown that in the optimized excited-state geometry of similar systems, the dihedral angles can remain nearly perpendicular. mdpi.comsemanticscholar.org
Impact of Conformational Isomerization on Electronic States and Emission Characteristics
The non-planar, butterfly-like structure of the phenoxazine ring system allows for the existence of different conformational isomers, which can significantly influence the electronic states and, consequently, the emission characteristics of the molecule. For phenoxazine-based molecules, two primary conformers are typically considered: a 'quasi-equatorial' (eq) and a 'quasi-axial' (ax) form. These arise from the orientation of the substituent at the nitrogen atom relative to the bent phenoxazine plane.
Theoretical studies on related phenoxazine derivatives have demonstrated that these conformers can possess distinct electronic properties. For instance, in a study on a phenoxazine-dicyanobenzonitrile derivative, the quasi-equatorial conformer was found to exhibit an intramolecular charge transfer (ICT) excited state, leading to a long-wavelength emission. scielo.org.mx In contrast, the quasi-axial conformer displayed a locally excited (LE) state, resulting in a short-wavelength fluorescence. scielo.org.mx The coexistence of these two conformers can even lead to unique photophysical phenomena such as single-molecule white-light emission. scielo.org.mx
A study on isomeric 5-(pyridyl)-1,3,4-oxadiazol-2-thiones, which also feature a rotatable pyridyl group, highlighted the importance of internal rotation and the resulting conformational landscape on the electronic properties and UV spectra of these molecules. nih.gov This further underscores the necessity of considering conformational isomers when investigating the photophysics of pyridinyl-phenoxazine systems.
Chemical Reactivity Descriptors (e.g., Electrophilicity, Electron Accepting/Donating Power)
Chemical reactivity descriptors, derived from conceptual density functional theory (DFT), provide valuable insights into the reactivity and electronic nature of a molecule. Key descriptors include electrophilicity (ω), chemical potential (μ), chemical hardness (η), and the electron donating (ω+) and accepting (ω-) powers. These parameters help in understanding the charge transfer processes and the sites of electrophilic and nucleophilic attack.
The phenoxazine moiety is known to be a strong electron donor. mdpi.com Conversely, the pyridine ring is an electron-deficient heterocycle, giving it an intrinsic electron-accepting character. mdpi.comresearchgate.net In this compound, this donor-acceptor (D-A) architecture is expected to result in a significant intramolecular charge transfer upon excitation.
Calculations on related pyridazine derivatives with phenoxazine donors have confirmed the strong electron-donating strength of the phenoxazine unit. mdpi.com The electrophilicity index (ω) is a measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. Studies on other heterocyclic systems have shown that the introduction of electron-withdrawing groups, such as a pyridine ring, can increase the electrophilicity of the molecule.
A study of various heterocyclic compounds demonstrated the utility of these descriptors in predicting reactivity. For instance, the analysis of global descriptors for pyridinyl and pyrimidinyl phosphonates revealed that one compound was more reactive and a better electron acceptor based on its lower energy gap and higher electrophilicity.
| Chemical Reactivity Descriptor | Definition | Expected Trend for this compound |
| Electrophilicity (ω) | Measures the ability of a molecule to accept electrons. | Moderate to high, influenced by the electron-deficient pyridine ring. |
| Electron Donating Power (ω+) | Quantifies the ability to donate charge. | High, dominated by the phenoxazine moiety. |
| Electron Accepting Power (ω-) | Quantifies the ability to accept charge. | Moderate, influenced by the pyridine ring. |
This table presents expected trends based on the known properties of the constituent moieties.
Non-Linear Optical (NLO) Properties Calculations
Molecules with significant intramolecular charge transfer, such as D-A systems, are prime candidates for exhibiting non-linear optical (NLO) properties. These properties are of great interest for applications in photonics and optoelectronics. The key parameters that quantify the NLO response at the molecular level are the molecular polarizability (α) and the first hyperpolarizability (β).
Molecular polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a measure of the linear optical response. Computational studies on phenoxazine-based dyes have shown that the polarizability can be effectively tuned by modifying the molecular structure. scielo.org.mx For instance, increasing the conjugation length or introducing more electron-deficient units can lead to a significant increase in the calculated polarizability values. scielo.org.mx
The first hyperpolarizability (β) is a measure of the second-order NLO response and is responsible for phenomena such as second-harmonic generation (SHG). Large β values are typically found in non-centrosymmetric molecules with strong D-A character. The combination of the electron-donating phenoxazine and the electron-accepting pyridine in this compound suggests that it should possess a significant hyperpolarizability.
Theoretical calculations on a series of phenoxazine-based dyes with different π-spacers and acceptor units have provided insights into the factors that enhance the NLO response. scielo.org.mx The results indicated that increasing the electron-withdrawing strength of the acceptor and extending the π-conjugation leads to a dramatic increase in the calculated hyperpolarizability. scielo.org.mx For example, replacing a benzene (B151609) unit with a more electron-deficient pyridine-thiadiazole unit in the acceptor part of a phenoxazine dye resulted in a substantial enhancement of β. scielo.org.mx
A computational study on 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, another D-π-A molecule containing a pyridine acceptor, also predicted significant NLO properties, with the calculated hyperpolarizability suggesting its potential for SHG applications. ripublication.com
While specific calculated values for this compound are not present in the literature, the table below provides data for related phenoxazine-based dyes from a computational study, illustrating the range of values that can be expected and the impact of structural modifications.
| Compound (Phenoxazine-based Dyes) | Molecular Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| Dye 1 | 582.81 | 13660.62 |
| Dye 2 | Not Specified | Not Specified |
| Dye 3 | Not Specified | Not Specified |
| Dye 4 | Not Specified | Not Specified |
| Dye 5 | 1671.79 | 295926.1 |
Data sourced from a computational study on phenoxazine-based dyes with varying π-spacers and acceptors. scielo.org.mx The significant increase from Dye 1 to Dye 5 highlights the effect of enhancing the acceptor strength and conjugation.
Structure Property Relationships and Molecular Design Principles
Donor-Acceptor (D-A) and Donor-π-Acceptor (D-π-A) Architectural Design Principles
The foundation of the electronic properties of these compounds lies in their donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architecture. This design strategy involves linking an electron-donating unit with an electron-accepting unit, often through a π-conjugated bridge, to facilitate intramolecular charge transfer (ICT).
Influence of Donor (Phenoxazine) and Acceptor (Pyridine/Pyrimidine) Moieties on Electronic Transitions
The phenoxazine (B87303) moiety serves as a potent electron donor, a characteristic attributed to the nitrogen and oxygen heteroatoms within its tricyclic structure. researchgate.net This electron-donating capacity is crucial for establishing the charge transfer character of the molecule's excited states. When paired with an electron-accepting moiety like pyridine (B92270) or the more electron-deficient pyrimidine (B1678525), a classic D-A system is formed. nih.govmdpi.com
The electronic transitions in these systems are dominated by ICT from the phenoxazine donor to the pyridine or pyrimidine acceptor. nih.gov This is evidenced by the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Theoretical calculations consistently show that the HOMO is primarily localized on the electron-donating phenoxazine fragment, while the LUMO is situated on the electron-accepting pyridine or pyrimidine moiety. mdpi.com This spatial separation of the frontier molecular orbitals is a hallmark of D-A systems and is fundamental to their photophysical behavior, including phenomena like thermally activated delayed fluorescence (TADF). beilstein-journals.org
Interactive Data Table: Properties of Phenoxazine-Based D-A Compounds
| Compound | Donor | Acceptor | Singlet-Triplet Splitting (ΔEST) | Key Finding | Reference |
|---|---|---|---|---|---|
| 2PO-PYD | Phenoxazine | Pyridazine (B1198779) | 0.086 eV | The combination of phenoxazine with the pyridazine acceptor results in a small singlet-triplet splitting value, which is beneficial for TADF. | nih.govresearchgate.net |
| POZ-DBPHZ | Phenoxazine | Dibenzo[a,j]phenazine | 0.06 eV | The D-A-D architecture leads to a smaller ΔEST compared to the D-A counterpart. | beilstein-journals.org |
| KCPOZ | Phenoxazine | 4'-(10H-phenoxazin-10-yl)-[1,1'-biphenyl]-2-carbonitrile | 0.04 eV | A twisted acceptor core with phenoxazine donors enables a very small ΔEST, leading to highly efficient TADF. | acs.org |
Strategic Placement of Pyridine Ring as an Acceptor or Bridging Unit
The pyridine ring is a versatile component in these molecular architectures, capable of acting as either the primary electron acceptor or as part of a larger π-conjugated bridge. nih.govresearchgate.net When directly linked to the phenoxazine donor, the pyridine ring functions as the acceptor, and the degree of electronic communication between the two moieties is heavily dependent on the dihedral angle between them. nih.gov A larger dihedral angle, approaching 90 degrees, can minimize conjugation, which is a critical factor in achieving a small singlet-triplet energy splitting (ΔEST) necessary for TADF. nih.gov
Role of π-Spacers in Conjugated Systems
In D-π-A architectures, the π-spacer, or bridge, is not merely a passive linker but plays an active role in modulating the electronic properties of the molecule.
Impact of Thiophene (B33073), Benzothiadiazole (BT), and Thiadiazolopyridine (PyT) Derivatives as π-Bridges
A variety of aromatic and heteroaromatic units have been employed as π-bridges to connect the phenoxazine donor to an acceptor. researchgate.net Thiophene is a commonly used π-spacer due to its ability to enhance the delocalization of π-electrons. researchgate.net The inclusion of a thiophene linker has been shown to lead to better photovoltaic performance in dye-sensitized solar cells compared to a furan (B31954) linker. nih.gov
More complex and electron-deficient units like benzothiadiazole (BT) and thiadiazolopyridine (PyT) can also be incorporated as part of the π-bridge. rsc.org These auxiliary acceptors within the bridge can effectively tune the HOMO and LUMO energy levels, leading to the design of materials with panchromatic absorption. rsc.org The choice of the π-bridge is therefore a critical design element that allows for the targeted modification of the molecule's electronic and optical properties.
Modulation of Energy Gaps and Absorption Characteristics via π-Bridge Engineering
The engineering of the π-bridge provides a powerful tool for modulating the energy gap between the HOMO and LUMO, which in turn affects the absorption and emission characteristics of the molecule. rsc.org Extending the π-conjugation by introducing a π-spacer generally leads to a red-shift in the absorption spectrum. researchgate.netnih.gov
Interactive Data Table: Effect of π-Spacers on Phenoxazine-Based Dyes
| Dye | π-Spacer | Power Conversion Efficiency (η) | Key Finding | Reference |
|---|---|---|---|---|
| DP-1 | Furan | 1.53% | The dye with a thiophene linker (DP-2) showed a significantly higher power conversion efficiency compared to the one with a furan linker (DP-1). | nih.gov |
| DP-2 | Thiophene | 3.80% | ||
| Y3 | Benzene (B151609) | Higher photocurrent and photovoltage compared to Y1 and Y2 | Strategic placement of different π-spacers significantly impacts the photovoltaic performance. | rsc.org |
| Y4 | n-hexylthiophene | Best photovoltaic performance in the series |
Steric Hindrance and Molecular Conformation
The three-dimensional arrangement of the donor and acceptor moieties, influenced by steric hindrance, is a critical determinant of the photophysical properties. In many phenoxazine-based D-A systems, the donor and acceptor units are twisted with respect to each other, with dihedral angles that can be close to 90 degrees. nih.gov This orthogonal arrangement minimizes the electronic coupling between the donor and acceptor in the ground state, which is a key factor in achieving a small ΔEST and promoting TADF. beilstein-journals.org
Effects of Substituents on Twisting Angles and Nonplanar Geometries
In donor-acceptor (D-A) molecules like 10-(Pyridin-3-yl)-10H-phenoxazine, the dihedral angle (twist angle) between the donor and acceptor units is a critical parameter. This twist is intentionally engineered to control the electronic coupling between the highest occupied molecular orbital (HOMO), typically localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. beilstein-journals.orgnih.gov
The geometry of the molecule, particularly the hybridization of the nitrogen atom and the conformation of the heterocyclic phenoxazine ring, significantly influences the electronic coupling. rsc.org The introduction of various substituent groups at different positions on the phenoxazine or pyridine rings can modulate this twist angle through steric hindrance.
Bulky Substituents: Adding sterically demanding groups near the D-A linkage increases the twist angle, further separating the HOMO and LUMO and promoting a more distinct charge-transfer (CT) character in the excited state.
Small Substituents: Smaller groups, such as methyl groups, can be used to fine-tune the D-A interaction without drastically altering the geometry, allowing for subtle adjustments to the electronic properties. nih.gov
This control over the molecular geometry is a fundamental principle in designing materials with specific photophysical characteristics. rsc.org
Table 1: Conceptual Effects of Substituents on Molecular Geometry
| Substituent Type | Position | Expected Effect on Twist Angle | Rationale |
| Bulky Groups (e.g., tert-butyl) | Ortho to D-A bond | Increase | Steric hindrance forces the planes of the donor and acceptor further apart. |
| Small Groups (e.g., methyl) | Various | Minor Increase/Decrease | Allows for fine-tuning of electronic properties and packing without major geometric disruption. nih.gov |
| Halogens (e.g., -Cl, -Br) | Various | Minimal Geometric Effect | Primarily influences spin-orbit coupling rather than causing large steric changes. nih.gov |
Correlation between Molecular Conformation and Photophysical Behavior
The nonplanar, twisted conformation of this compound is directly linked to its photophysical properties. A highly twisted structure effectively separates the HOMO and LUMO, which is a key strategy for designing molecules that exhibit Thermally Activated Delayed Fluorescence (TADF). beilstein-journals.orgnih.gov This separation minimizes the exchange energy between the lowest singlet (S₁) and triplet (T₁) excited states, resulting in a small energy gap (ΔEST). researchgate.net
A small ΔEST is crucial for efficient TADF, as it allows triplet excitons, which are typically non-emissive, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (rISC). beilstein-journals.org The stabilization of the intramolecular charge transfer (ICT) excited state leads to specific emission characteristics. An additional donor unit can lead to a slight red shift in photoluminescence due to the stabilization of the ¹CT state. beilstein-journals.org The photophysical properties can be further understood through theoretical calculations, which help analyze the transitions between electronic states. nih.gov
Butterfly-like Structure of Phenoxazine and its Electronic Implications
The phenoxazine unit itself is not planar but adopts a folded, "butterfly-like" conformation. researchgate.net This non-planar structure has significant electronic implications.
Firstly, the bent shape helps to sterically hinder close intermolecular π–π stacking in the solid state. This can reduce or prevent aggregation-caused quenching (ACQ), a phenomenon where molecular aggregation leads to a loss of luminescence. nih.govrsc.org Secondly, the geometry of the phenoxazine ring, including the deviation of the nitrogen atom from planarity, directly impacts its electron-donating strength and the energy of its HOMO. rsc.org A study on a phenoxazine-embedded selenoporphyrin found that the phenoxazine unit deviated by 39.47° from the mean plane, significantly altering the electronic properties of the macrocycle compared to its phenothiazine (B1677639) analogue. researchgate.net This inherent non-planarity is a key feature that contributes to the desirable electronic properties of its derivatives for applications in optoelectronics. nih.gov
Intermolecular Interactions and Supramolecular Assembly
In the solid state, the performance of this compound is not solely determined by its individual molecular properties but also by how the molecules arrange themselves. Intermolecular forces dictate the molecular packing and orientation, which have profound effects on the material's bulk properties.
Role of Hydrogen Bonding in Solid-State Performance and Orientation
The nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, these interactions can play a crucial role in directing the supramolecular assembly in the solid state. Studies on other nitrogen-containing heterocyclic compounds have shown that hydrogen-bonding networks, such as N-H···N and O-H···N interactions, are instrumental in defining the crystal structure. nih.govsoton.ac.uk
By controlling the molecular packing, hydrogen bonds can enforce a preferred orientation of the molecules within a thin film. This alignment is critical for optimizing the performance of organic electronic devices. For instance, achieving a horizontal molecular orientation can significantly enhance the light outcoupling efficiency in Organic Light-Emitting Diodes (OLEDs), leading to higher external quantum efficiencies. researchgate.net
Molecular Packing and Aggregation Effects on Luminescence
The aggregation of molecules in the solid state can dramatically alter their luminescent behavior. rsc.org Depending on the specific molecular design and packing motif, aggregation can either be detrimental or beneficial.
Aggregation-Caused Quenching (ACQ): In many conventional fluorophores, close packing leads to the formation of non-emissive aggregates (e.g., through strong π–π stacking), which quenches fluorescence. rsc.org
Aggregation-Induced Emission (AIE): For some molecules, including certain phenoxazine derivatives, aggregation can enhance luminescence. This AIE effect often arises from the restriction of intramolecular motion (RIM) in the aggregated state. nih.govrsc.org For phenoxazine-based AIEgens, the restriction of twists or other motions can block non-radiative decay channels, forcing the molecule to release its energy as light. nih.govbeilstein-archives.org
Furthermore, aggregation can cause a reduction in the HOMO-LUMO gap, which typically results in a red-shift of the emission spectrum. nih.gov Understanding and controlling these aggregation effects is a key area of research for developing highly efficient solid-state emitters. nih.gov
Table 2: Effects of Molecular Aggregation on Luminescence
| Phenomenon | Cause | Effect on Luminescence | Reference |
| Aggregation-Caused Quenching (ACQ) | Strong intermolecular interactions (e.g., π–π stacking) creating non-emissive states. | Decrease in quantum yield, fluorescence quenching. | rsc.org |
| Aggregation-Induced Emission (AIE) | Restriction of intramolecular motion (e.g., rotation, twisting) in the solid state, blocking non-radiative decay pathways. | Increase in quantum yield, strong emission in the aggregated/solid state. | nih.govbeilstein-archives.org |
| Spectral Shift | Change in energy levels due to intermolecular electronic coupling in aggregates. | Typically a red-shift in emission as the HOMO-LUMO gap is reduced. | nih.gov |
Tuning of Thermally Activated Delayed Fluorescence (TADF) Characteristics
The ability to systematically tune the TADF properties of this compound and related compounds is essential for their application in high-efficiency OLEDs. The goal is to maximize the efficiency of the rISC process by engineering the molecular structure.
Key TADF parameters that can be tuned include the singlet-triplet energy gap (ΔEST), the rISC rate constant (kRISC), and the photoluminescence quantum yield (PLQY). Several molecular engineering strategies have been successfully employed:
Fine-Tuning with Small Substituents: The introduction of methyl groups on the acceptor unit of a phenoxazine-pyrimidine system was shown to be a powerful strategy for tuning TADF properties. This subtle modification boosted the rISC rate from 0.7 x 10⁶ s⁻¹ to 6.5 x 10⁶ s⁻¹ and shortened the TADF lifetime to as low as 800 nanoseconds in solution, leading to OLEDs with exceptional peak external quantum efficiencies (EQE) of up to 29.1%. nih.gov
Internal Heavy-Atom Effect: Incorporating heavy atoms like chlorine or bromine into the molecular structure enhances spin-orbit coupling. This simultaneously increases the rates of both intersystem crossing (S₁ → T₁) and reverse intersystem crossing (T₁ → S₁). While this strategy can shorten the TADF lifetime and increase EQE, it often results in a redshift of the emission wavelength. nih.gov
Donor and Acceptor Modification: The development of red and near-infrared TADF emitters often relies on using strong electron-donating and electron-accepting units with significant twisting to achieve a small ΔEST. researchgate.net The combination of a phenoxazine donor with a triazine acceptor, for example, resulted in a material with a small ΔEST that produced efficient green emission in an OLED with a maximum EQE of 12.5%. researchgate.net
These strategies demonstrate that the photophysical characteristics of phenoxazine-based TADF emitters can be precisely controlled, allowing for the development of materials with tailored emission colors, high efficiencies, and fast decay times. beilstein-journals.orgnih.gov
Table 3: Research Findings on Tuning TADF Properties in Phenoxazine Derivatives
| Emitter System | Modification Strategy | ΔEST (eV) | kRISC (s⁻¹) | Key Outcome | Reference |
| Phenoxazine-Triphenyltriazine | D-A design | - | - | Achieved green TADF emission with max EQE of 12.5%. | researchgate.net |
| Phenoxazine-Phenylpyrimidine | Methyl group substitution | - | (0.7 to 6.5) x 10⁶ | Shortened TADF lifetime to ~860 ns; EQE up to 29.1%. | nih.gov |
| Phenoxazine-Phenylpyrimidine | Halogenation (Cl, Br) | - | - | Enhanced rISC rate, but with redshifted emission. | nih.gov |
| Phenoxazine-TBPZ Core | Arylamine donor units | 0.16 | 1.3 x 10⁴ | Achieved orange-red emission with high PLQY of 71%. | researchgate.net |
Design Principles for Achieving Small Singlet-Triplet Energy Splitting (ΔE_ST)
The magnitude of the singlet-triplet energy splitting (ΔE_ST) is a critical parameter in the design of molecules for Thermally Activated Delayed Fluorescence (TADF). A small ΔE_ST, typically less than 0.2 eV, is essential for efficient reverse intersystem crossing (RISC), the process that allows non-emissive triplet excitons to be converted into emissive singlet excitons, thereby enhancing the efficiency of organic light-emitting diodes (OLEDs). nih.gov In the case of this compound and related donor-acceptor (D-A) molecules, several key design principles are employed to achieve this small energy gap.
A primary strategy involves the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov In D-A type molecules, the HOMO is typically localized on the electron-donating moiety, while the LUMO is localized on the electron-accepting moiety. For this compound, the phenoxazine unit acts as the donor and the pyridine ring serves as the acceptor. The degree of spatial overlap between the HOMO and LUMO directly influences the exchange energy (J), which is a major contributor to the ΔE_ST. By minimizing this overlap, the exchange energy is reduced, leading to a smaller ΔE_ST.
This separation is often achieved by enforcing a twisted or orthogonal geometry between the donor and acceptor units. researchgate.net A large dihedral angle between the planes of the donor and acceptor minimizes π-conjugation and thus reduces the HOMO-LUMO overlap. For instance, in a related compound, 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenoxazine (PXZ-TRZ), a dihedral angle of 74.8° between the phenoxazine donor and the triazine acceptor leads to an effective separation of the HOMO and LUMO and a small ΔE_ST of 0.07 eV. mdpi.com
Furthermore, the electronic properties of the donor and acceptor units play a crucial role. The strength of the electron donor and acceptor influences the energy levels of the HOMO and LUMO, respectively. In a series of phenoxazine-based D-A-D compounds, it was found that the ΔE_ST values decrease as the electron-withdrawing strength of the acceptor unit increases. nih.gov This suggests that careful tuning of the electronic character of the constituent parts of the molecule is a key design principle.
Symmetrical D-A-D architectures have also been shown to exhibit smaller ΔE_ST values compared to their asymmetrical D-A counterparts. nih.gov This is attributed to a more balanced distribution of the frontier molecular orbitals.
| Compound | Donor | Acceptor | Dihedral Angle (°) | ΔE_ST (eV) | Reference |
| PXZ-TRZ | Phenoxazine | Triazine | 74.8 | 0.07 | mdpi.com |
| D-B-A2-B-D | Phenoxazine | Benzo[c] nih.govnih.govrsc.orgthiadiazole derivative | - | Smallest in series | nih.gov |
Mechanisms of Reverse Intersystem Crossing (RISC) Pathways
Reverse intersystem crossing (RISC) is the thermally activated process by which triplet excitons are converted back to singlet excitons (T_n → S_1). This process is fundamental to the operation of TADF materials. For RISC to be efficient, several conditions must be met, primarily a small ΔE_ST, as discussed previously.
The mechanism of RISC in D-A type molecules like this compound is closely linked to the nature of the excited states. The process typically involves the transition from the lowest triplet charge-transfer (³CT) state to the lowest singlet charge-transfer (¹CT) state. researchgate.net The efficiency of this transition is governed by spin-orbit coupling (SOC) between these two states.
In molecules with a significant twist between the donor and acceptor, the direct SOC between the S₁ and T₁ states can be very small. In such cases, RISC can be facilitated by higher-lying triplet states (T_n) that are close in energy to the S₁ state. This process, sometimes referred to as reverse internal conversion (rIC) between triplet states, can provide an alternative and efficient pathway for up-conversion. nih.gov
Following electrical excitation, both singlet (S₁) and triplet (T₁) excitons are formed.
The singlet excitons can decay radiatively, producing prompt fluorescence.
The triplet excitons, which are non-emissive, can be converted to singlet excitons via RISC if the thermal energy is sufficient to overcome the ΔE_ST.
These newly formed singlet excitons then decay radiatively, giving rise to delayed fluorescence.
Strategies for Dual-Band TADF Emission
Dual-band emission in TADF molecules, where the molecule exhibits two distinct emission peaks, is a phenomenon of growing interest. This property can arise from different excited state deactivation pathways within the same molecule.
One proposed mechanism for dual-band TADF involves the presence of both local-excited (LE) and charge-transfer (CT) states. nih.gov In some D-A molecules, it is possible to have emission from both a locally excited state on one of the molecular fragments (either donor or acceptor) and from the charge-transfer state. The relative intensities of these two emission bands can be sensitive to the polarity of the surrounding medium.
Another strategy to achieve dual emission involves the concept of "hot excitons," where RISC occurs from a higher-lying triplet state (T_n) to the S₁ state. If there is also a possibility of emission from a lower-lying triplet state (T₁), this can lead to dual fluorescence and phosphorescence.
In some cases, aggregation can induce changes in the emission properties of TADF molecules. However, what might be perceived as aggregation-induced TADF can sometimes be a manifestation of solvatochromism, where the emission color changes with the polarity of the environment. acs.org
For this compound and its derivatives, the potential for dual-band emission would likely depend on the specific energy alignment of the local excited states of the phenoxazine and pyridine moieties relative to the charge-transfer state. By carefully designing the molecule to have comparable energies for these different excited states, it may be possible to achieve dual emission.
Applications in Advanced Materials and Optoelectronics
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 10H-phenoxazine are integral components in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). These compounds are primarily utilized in the emissive layer (EML) of OLEDs, where their molecular structure can be tailored to achieve efficient light emission across the visible spectrum. elsevierpure.com The general design strategy involves combining the electron-donating phenoxazine (B87303) unit with various electron-accepting moieties. elsevierpure.com This donor-acceptor (D-A) architecture is crucial for tuning the material's photophysical properties.
A significant breakthrough in OLED technology has been the development of third-generation emitters based on thermally activated delayed fluorescence (TADF). beilstein-journals.orgnih.gov Unlike conventional fluorescent materials that are limited to harvesting singlet excitons (25% of the total), TADF materials can utilize triplet excitons (the remaining 75%) through a process called reverse intersystem crossing (RISC). elsevierpure.combeilstein-journals.org This allows for theoretical internal quantum efficiencies (IQE) approaching 100%. nih.gov
The key to an efficient TADF process is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). elsevierpure.com The D-A structure of phenoxazine derivatives, including those with a pyridine (B92270) acceptor, facilitates a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn minimizes the ΔEₛₜ and promotes efficient RISC. elsevierpure.comresearchgate.net
The emission color of phenoxazine-based TADF emitters can be precisely controlled by modifying the molecular structure, particularly the acceptor unit linked to the phenoxazine donor.
Orange-Red Emitters: By combining a phenoxazine donor with a strongly electron-deficient pyrimidine (B1678525) ring, researchers have developed orange-red TADF emitters. cityu.edu.hk For instance, isomeric orange-red emitters oPDM and pPDM were created by attaching the pyrimidine ring at different positions, with the resulting OLED achieving a maximum external quantum efficiency (EQE) of up to 28.2%. cityu.edu.hk
Yellow Emitters: Yellow-to-orange emitting TADF materials have been synthesized by pairing a 10H-phenoxazine donor with a dibenzothiophene (B1670422) sulfoximine (B86345) acceptor. nih.gov A series of these emitters, including PXZ-SFIP, PXZ-SFIC, and PXZ-SFIS, demonstrated electroluminescence from yellow to orange, with emission peaks at 553 nm, 572 nm, and 584 nm, respectively. nih.gov Another design, PXZ-DPPN, which combines a phenoxazine donor with a pyrazino[2,3-f] rsc.orgrsc.orgphenanthroline acceptor, resulted in a yellow-orange emitting OLED with a maximum EQE of 20.1%. rsc.orgchemrxiv.org
Blue Emitters: Achieving deep-blue emission remains a significant challenge in OLED technology. google.com The design of blue TADF emitters often involves using weaker acceptor groups combined with a strong donor like phenoxazine to widen the energy gap. beilstein-journals.org For example, linking phenoxazine to a diphenylphosphine (B32561) oxide acceptor has been explored to create blue emitters. beilstein-journals.org While specific derivatives of 10-(pyridin-3-yl)-10H-phenoxazine for blue emission are a subject of ongoing research, the general strategy points towards modifying the pyridine acceptor or the linkage to increase the emission energy. google.com
Phenoxazine-based emitters have demonstrated high efficiency in both non-doped and doped OLED device structures.
Doped OLEDs: In a doped architecture, the emitter is dispersed as a guest in a host material matrix within the emissive layer. This approach often prevents concentration quenching and improves device efficiency and stability.
A TADF emitter, PXZ-PyTRZ, which combines a phenoxazine donor with a pyridine-substituted triazine acceptor, achieved a maximum EQE of 18.5% in a doped device. researchgate.net
Another related compound, PXZ-Ph-PyTRZ, reached a superior maximum EQE of 22.2%. researchgate.net
The yellow-orange emitting PXZ-DPPN achieved an impressive EQE of 20.1% when doped into a host layer. rsc.org
Emitters based on the phenoxazine-dibenzothiophene sulfoximine structure reached EQEs of up to 5.8% in doped devices. nih.gov
Non-doped OLEDs: Non-doped OLEDs utilize the emitter as a neat film in the emissive layer, simplifying the device structure and fabrication process. This requires the emitter to have good film-forming properties and efficient charge transport.
A material named PXZ2PTO, containing a phenoxazine donor, was used in a non-doped OLED that achieved a high maximum EQE of 16.4%. rsc.org This performance was comparable to its doped counterpart, which had an EQE of 16.3%. rsc.org
Another non-doped device using a phenothiazine-based TADF molecule (a close structural relative to phenoxazine) exhibited a maximum EQE of 19.66% and maintained a high EQE of 17.31% at a high luminescence, showing minimal efficiency roll-off. frontiersin.org
Table 1: Performance of Phenoxazine-Based TADF Emitters in Doped OLEDs
| Emitter | Host Material | Max. EQE (%) | Emission Color | CIE Coordinates | Ref |
|---|---|---|---|---|---|
| PXZ-PyTRZ | - | 18.5 | - | - | researchgate.net |
| PXZ-Ph-PyTRZ | - | 22.2 | - | - | researchgate.net |
| PXZ-DPPN | - | 20.1 | Yellow-Orange | (0.49, 0.50) | rsc.org |
| PXZ-SFIP | DPEPO | 5.75 | Yellow | - | nih.gov |
Table 2: Performance of Phenoxazine/Phenothiazine-Based TADF Emitters in Non-doped OLEDs
| Emitter | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Peak (nm) | Ref |
|---|---|---|---|---|---|
| PXZ2PTO | 16.4 | 44.9 | 32.0 | - | rsc.org |
While not extensively documented specifically for this compound, the concept of "self-doping" or developing emitters for non-doped devices is a key area of research. rsc.orgrsc.org This strategy involves designing a single molecule that possesses both excellent emissive properties and good charge-transport capabilities, eliminating the need for a separate host material. rsc.org Such materials are often designed to have bulky, three-dimensional structures that inhibit the close packing and aggregation that can lead to fluorescence quenching in the solid state. rsc.org The successful performance of materials like PXZ2PTO in non-doped OLEDs, where the efficiency is comparable to doped systems, demonstrates the viability of this approach. rsc.org This strategy simplifies device fabrication and can potentially lead to lower manufacturing costs.
The development of solution-processable OLEDs offers the potential for low-cost, large-area device fabrication using techniques like printing and coating. rsc.orgrsc.org To be suitable for solution processing, materials must be highly soluble in common organic solvents. rsc.org Researchers have successfully synthesized solution-processable hole-transporting materials (HTMs) based on phenoxazine and phenothiazine (B1677639) cores. rsc.org These materials, when incorporated into solution-processed phosphorescent and TADF OLEDs, have led to significant improvements in device performance, including enhanced efficiency, brightness, and operational lifetime. rsc.org For example, replacing a conventional HTM with a newly synthesized solution-processable phenothiazine-based material enhanced the maximum EQE of a green TADF OLED from 20.1% to 27.2%. rsc.org This demonstrates that with appropriate chemical modification, such as adding flexible alkyl chains, phenoxazine-based emitters can be adapted for high-efficiency, solution-processed OLEDs.
Table 3: List of Chemical Compounds
| Abbreviation/Name | Full Chemical Name |
|---|---|
| This compound | This compound |
| PXZ-PyTRZ | 10-(4-(4,6-di(pyridin-3-yl)-1,3,5-triazin-2-yl)phenyl)-10H-phenoxazine |
| PXZ-Ph-PyTRZ | 10-(4'-(4,6-di(pyridin-3-yl)-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-yl)-10H-phenoxazine |
| oPDM / pPDM | Isomeric orange-red TADF emitters with pyrimidine ring |
| PXZ-SFIP | Phenoxazine-dibenzothiophene sulfoximine derivative |
| PXZ-SFIC | Phenoxazine-dibenzothiophene sulfoximine derivative |
| PXZ-SFIS | Phenoxazine-dibenzothiophene sulfoximine derivative |
| PXZ-DPPN | 2,3-bis(4-(10H-phenoxazin-10-yl)phenyl)pyrazino[2,3-f] rsc.orgrsc.orgphenanthroline |
| PXZ2PTO | Emitter containing phenoxazine and 10-phenyl-10H-phenothiazine 5,5-dioxide |
| PTZMes₂B | Phenothiazine-dimesitylarylborane derivative |
Host Materials in OLED Applications
In the architecture of an Organic Light-Emitting Diode (OLED), host materials play a pivotal role by forming a matrix for the light-emitting dopants within the emissive layer. The selection of an appropriate host is critical for achieving high device efficiency and stability. Phenoxazine derivatives have emerged as promising host materials due to their advantageous properties.
An ideal host material should possess several key characteristics, all of which are accessible with phenoxazine-based structures noctiluca.eu:
High Triplet Energy: For phosphorescent OLEDs (PHOLEDs), the host's triplet energy level must be higher than that of the phosphorescent emitter to ensure efficient energy transfer and prevent back-energy transfer, which would quench the emission noctiluca.eu.
Bipolar Charge Transport: The ability to transport both holes and electrons effectively is crucial for balancing charge carriers within the emissive layer. This balanced injection and transport lead to a wider recombination zone and help to reduce efficiency roll-off at high brightness noctiluca.eu.
Thermal and Morphological Stability: Host materials must be able to withstand the heat generated during device operation and the vacuum deposition process. A high glass transition temperature (Tg) and decomposition temperature (Td) are indicative of good thermal stability. Furthermore, they must form stable, uniform amorphous films to prevent crystallization, which can lead to device failure noctiluca.eu.
Phenoxazine-based molecules, such as those combining phenoxazine (PXZ) donor units with pyridine-dicarbonitrile (PCN) acceptor units, have been developed as emitters that also demonstrate the characteristics of effective host materials. researchgate.net The combination of the electron-donating phenoxazine and electron-accepting pyridine moieties can create materials with thermally activated delayed fluorescence (TADF), which are highly valuable for next-generation OLEDs.
Dye-Sensitized Solar Cells (DSSCs)
Phenoxazine derivatives are also key components in the field of solar energy, specifically as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). Their strong electron-donating nature makes them excellent core structures for metal-free organic dyes. bohrium.com
Phenoxazine-Based Dyes as Photosensitizers
In a DSSC, the dye is the heart of the device, responsible for absorbing sunlight and initiating the process of converting light into electrical energy. Phenoxazine (POZ) is widely used as the electron-donating (D) unit in donor-π bridge-acceptor (D-π-A) or donor-acceptor-π-acceptor (D-A-π-A) dye architectures. bohrium.comacs.orgacs.org The butterfly-like, non-planar geometry of the phenoxazine moiety can help to suppress dye aggregation on the semiconductor surface (typically TiO2), which is beneficial for device performance. bohrium.com
Numerous phenoxazine-based dyes have been synthesized and investigated. For example, researchers have developed D–A−π–A dyes like POZ-4 and POZ-6, which use phenoxazine as the primary donor unit. acs.orgacs.org Other work has focused on simpler D-A dyes such as (E)-3-(7-bromo-10H-phenoxazin-3-yl) acrylic acid (BPA) and (E)-3-(7-bromo-10H-phenoxazin-3-yl)-2-cyanoacrylic acid (BPCA). worldscientific.com These studies consistently demonstrate that the strong electron-donating capability of the phenoxazine core is advantageous for photovoltaic performance. researchgate.net
Mechanisms of Electron Injection and Dye Regeneration
The operational cycle of a DSSC relies on two critical electron transfer processes: electron injection and dye regeneration.
Electron Injection: Upon absorbing a photon, the dye molecule is promoted to an excited state. For the device to generate current, an electron from this excited dye must be rapidly injected into the conduction band of the semiconductor (e.g., TiO2). The efficiency of this process is governed by the alignment of the dye's LUMO with the semiconductor's conduction band edge. Phenoxazine dyes are designed so that their LUMO energy level is sufficiently higher than the TiO2 conduction band, providing a strong driving force for efficient electron injection. worldscientific.comnih.gov The cyanoacrylic acid group, commonly used as an acceptor and anchoring group in these dyes, plays a crucial role in both strongly binding the dye to the TiO2 surface and facilitating this electron transfer. nih.govresearchgate.net
Dye Regeneration: After injecting an electron, the oxidized dye molecule must be returned to its neutral state to absorb another photon. This is accomplished by receiving an electron from a redox mediator (typically an I⁻/I₃⁻ couple) in the electrolyte. For this to occur efficiently, the dye's HOMO energy level must be lower than the redox potential of the electrolyte. nih.gov The phenoxazine core helps to establish a suitable HOMO level, ensuring that dye regeneration is thermodynamically favorable.
Light-Harvesting Efficiency (LHE) and Open-Circuit Voltage (Voc) Enhancement Strategies
Light-Harvesting Efficiency (LHE): LHE describes how effectively the dye layer absorbs incident light. It can be improved by designing dyes with higher molar extinction coefficients and broader absorption spectra. One strategy involves molecular engineering of the π-bridge. For instance, in a comparison between two phenoxazine dyes, POZ-4 and POZ-6, the introduction of an ethynyl (B1212043) group in POZ-6 resulted in a more planar molecular structure. acs.orgacs.org This improved planarity enhanced intramolecular charge transfer (ICT), leading to a significantly higher molar extinction coefficient and, consequently, a higher Jsc. acs.orgacs.org
Open-Circuit Voltage (Voc): The Voc is determined by the energy difference between the semiconductor's Fermi level and the electrolyte's redox potential. It can be enhanced by suppressing charge recombination, where the injected electrons in the TiO2 recombine with the oxidized dye or the electrolyte. One successful strategy involves modifying the dye's molecular structure to create a blocking layer on the TiO2 surface. Adding an auxiliary donor unit bearing bulky, insulating alkyl chains to the phenoxazine core has been shown to increase the electron lifetime by shielding the TiO2 surface from the electrolyte, leading to a Voc as high as 800 mV. nih.gov
The impact of these molecular modifications is evident in the performance of different phenoxazine-based DSSCs, as shown in the table below.
| Dye | Voc (mV) | Jsc (mA cm⁻²) | PCE (%) | Key Feature | Reference |
| POZ-4 | 650 | 10.36 | - | Thiophene (B33073) linker | acs.orgacs.org |
| POZ-6 | 680 | 12.95 | 6.08% | Ethynyl-thiophene linker for improved planarity | acs.orgacs.org |
| BPA | - | - | 6.6% | Bromo-phenoxazine with acrylic acid acceptor | worldscientific.com |
| BPCA | - | - | 6.4% | Bromo-phenoxazine with cyanoacrylic acid acceptor | worldscientific.com |
Photoredox Catalysis
Beyond optoelectronics, phenoxazine derivatives have garnered significant interest as organic photoredox catalysts. nih.govacs.org These catalysts can absorb light and use the energy to facilitate chemical reactions by engaging in single-electron transfer processes. They represent a cost-effective and sustainable alternative to traditional photoredox catalysts based on expensive and rare metals like iridium and ruthenium. sigmaaldrich.com
While specific studies on this compound as a photoredox catalyst are not prominent, the broader class of N-aryl phenoxazines has been extensively developed. nih.govacs.org Research has shown that their photophysical and electrochemical properties can be precisely tuned by making structural modifications to either the N-aryl substituent or the phenoxazine core. nih.govacs.orgnih.gov
Key features of phenoxazine-based photoredox catalysts include:
Strong absorption of visible light. nih.gov
Long-lived triplet excited states. sigmaaldrich.com
Highly reducing excited state potentials, enabling them to catalyze difficult reductions. acs.org
These properties make them highly effective in various organic transformations. A primary application is in organocatalyzed atom transfer radical polymerization (O-ATRP), a method for synthesizing well-defined polymers under mild conditions using visible light. nih.govacs.orgnih.gov Phenoxazine catalysts have also been successfully applied to small molecule syntheses, including radical dehalogenations and cross-coupling reactions. sigmaaldrich.comrsc.org The ability to access a charge transfer excited state is crucial for their catalytic activity, and this can be controlled by the electronic nature of the substituents on the phenoxazine structure. nih.gov
Application in Atom Transfer Radical Polymerization (ATRP)
There are no available scientific reports on the use of this compound as a catalyst or ligand in Atom Transfer Radical Polymerization (ATRP). Research in organocatalyzed ATRP (O-ATRP) has explored other phenoxazine derivatives, such as N-aryl phenoxazines, which have shown potential as strongly reducing metal-free photoredox catalysts. These studies focus on how different substituents on the phenoxazine core influence the catalytic activity, but the pyridin-3-yl variant is not mentioned.
Development of Metal-Free Organic Photocatalysts
The development of metal-free organic photocatalysts is a burgeoning field, with phenoxazines being a key area of investigation due to their photoredox properties. Derivatives are often designed to tune absorption spectra and redox potentials. While general phenoxazine-based structures are studied for various photocatalytic transformations, there is no specific data or research on the photocatalytic activity of this compound.
Controlled Polymer Synthesis via Photo-Induced ATRP
Photo-induced ATRP is a prominent application for organic photoredox catalysts. The process allows for temporal control over the polymerization by using light to trigger the catalytic cycle. Although various phenoxazine and phenothiazine derivatives have been successfully employed as photocatalysts for the controlled synthesis of polymers, the performance and applicability of this compound in this context have not been documented.
Circularly Polarized Luminescence (CPL) Materials
The design of materials exhibiting Circularly Polarized Luminescence (CPL) often requires the integration of a chiral moiety into a luminescent scaffold.
Design of Chiral Phenoxazine Systems for CPL
There is no information available on the design of chiral systems based on this compound for CPL applications. The synthesis of CPL-active materials typically involves creating enantiomerically pure compounds where the chirality is introduced either at the core, as a substituent, or through supramolecular assembly. No such designs involving this specific compound have been reported.
Quantification of Asymmetric Factors (g_abs, g_PL)
Given the lack of research on chiral this compound systems, there is no data available regarding the quantification of their absorption (g_abs) and photoluminescence (g_PL) dissymmetry factors. These parameters are crucial for evaluating the performance of CPL materials.
Future Research Directions and Outlook
Exploration of Novel Pyridine-Phenoxazine Derivatives with Tailored Optoelectronic Properties
The core structure of 10-(pyridin-3-yl)-10H-phenoxazine offers a versatile platform for synthetic modification. Future research will focus on the strategic functionalization of both the pyridine (B92270) and phenoxazine (B87303) moieties to fine-tune their optoelectronic properties. By introducing various electron-donating or electron-withdrawing groups, researchers aim to modulate the energy levels, charge transport characteristics, and photophysical behavior of these derivatives. nih.gov This targeted approach will enable the creation of a new generation of materials with properties specifically engineered for applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors. nih.govnih.gov The goal is to develop compounds with improved efficiency, stability, and color purity in OLEDs, and enhanced light absorption and charge separation in photovoltaic devices. researchgate.net
Advanced Computational Modeling for Predictive Material Design and Performance Optimization
Computational methods are set to play an increasingly crucial role in accelerating the discovery and optimization of novel phenoxazine-based materials. mit.edunih.gov Advanced computational techniques, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), will be employed to predict the electronic structure, optical properties, and charge transport characteristics of new pyridine-phenoxazine derivatives before their synthesis. moldesignx.com This predictive approach allows for the rational design of molecules with desired properties, saving significant time and resources in the laboratory. mit.edu Furthermore, multiscale modeling can simulate the behavior of these materials within a device, providing insights into factors that limit performance and guiding the development of strategies for optimization. nih.gov By combining computational screening with experimental validation, researchers can efficiently identify the most promising candidates for specific applications. mit.edu
Development of Multifunctional Phenoxazine-Based Materials for Integrated Devices
The unique combination of a hole-transporting phenoxazine core and an electron-accepting pyridine unit in this compound provides a foundation for creating multifunctional materials. Future research will explore the integration of additional functional units into the molecular structure to impart new capabilities. For instance, the incorporation of chromophores could lead to materials with both emissive and charge-transporting properties, simplifying the architecture of OLEDs. Similarly, the introduction of sensing moieties could result in materials that can detect specific analytes through changes in their optical or electrical properties. The development of these multifunctional materials is a key step towards the realization of more compact and efficient integrated devices, such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting transistors (OLETs). google.com
Strategies for Enhanced Device Performance and Longevity in Optoelectronic Applications
A major focus of future research will be to address the practical challenges of device stability and lifetime in phenoxazine-based optoelectronics. google.com Strategies to enhance performance and longevity will include the development of materials with high thermal stability and glass transition temperatures to prevent morphological degradation of thin films. google.com Molecular design will also aim to minimize photochemical degradation pathways, thereby improving the operational stability of devices. Furthermore, research into novel device architectures and encapsulation techniques will be crucial for protecting the active materials from environmental factors such as oxygen and moisture, which are known to degrade organic electronic devices.
Investigation of New Catalytic Applications for Phenoxazine-Pyridyl Systems beyond Polymerization
While phenoxazine derivatives have shown promise as photoredox catalysts, particularly in polymerization reactions, their catalytic potential remains largely untapped. nih.govnih.gov Future investigations will explore the application of phenoxazine-pyridyl systems in a broader range of chemical transformations. The ability to fine-tune the redox properties of the phenoxazine core through substitution offers the potential to develop highly selective and efficient catalysts for various organic reactions. nih.govresearchgate.net Research will likely focus on their use in C-C and C-N bond-forming reactions, as well as in asymmetric catalysis, where the chiral environment around the catalytic center can be controlled. The development of robust and reusable phenoxazine-based catalysts could offer more sustainable and cost-effective alternatives to traditional metal-based catalysts. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 10-(Pyridin-3-yl)-10H-phenoxazine derivatives, and what challenges arise during functionalization?
- Methodology : The compound is typically synthesized via nucleophilic substitution or Vilsmeier-Haack reactions. For example, 10-(2-ethylhexyl)-10H-phenoxazine intermediates can be prepared by reacting 10H-phenoxazine with alkyl halides (e.g., 2-ethylhexyl bromide) in the presence of NaH . Subsequent functionalization (e.g., formylation, oxidation) requires precise control of reaction conditions to avoid side products. Key challenges include regioselectivity in pyridinyl substitution and stability of intermediates during oxidation steps .
- Characterization : Structural confirmation relies on / NMR, mass spectrometry, and X-ray crystallography (e.g., bond angles and dihedral angles in crystal structures) .
Q. How can computational methods like DFT and TD-DFT be applied to predict the photophysical properties of this compound derivatives?
- Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and time-dependent DFT (TD-DFT) are used to calculate key parameters such as HOMO-LUMO gaps, singlet-triplet energy splitting (), and charge-transfer characteristics. These methods validate experimental data on absorption/emission spectra and thermally activated delayed fluorescence (TADF) efficiency .
- Example : For TADF emitters, TD-DFT calculations revealed that a is critical for efficient reverse intersystem crossing (RISC) in derivatives like 10-(4-(2,6-di(pyridin-3-yl)pyrimidin-4-yl)phenyl)-10H-phenoxazine (PyPmP) .
Q. What structural features of this compound influence its electronic properties in optoelectronic applications?
- Key Findings : The pyridinyl group introduces electron-withdrawing effects, while the phenoxazine core acts as an electron donor. This push-pull configuration enhances intramolecular charge transfer, as observed in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .
- Crystal Structure Insights : X-ray data show dihedral angles between the phenoxazine core and pyridinyl substituents (e.g., ), which minimize steric hindrance and promote planarization for efficient π-conjugation .
Advanced Research Questions
Q. How can the TADF efficiency of this compound derivatives be optimized for high-performance OLEDs?
- Design Strategy : Introduce sterically bulky substituents (e.g., 2-ethylhexyl groups) to suppress aggregation-caused quenching. For example, PyPmP achieved a maximum external quantum efficiency (EQE) of 18.8% in non-doped OLEDs by forming 3D supramolecular frameworks via intermolecular hydrogen bonding .
- Experimental Validation : Photoluminescence quantum yield (PLQY) measurements and transient decay analysis confirm reduced non-radiative decay rates () in derivatives with rigid molecular orientations .
Q. What role does this compound play in photocatalytic CO reduction, and how does its structure affect catalytic performance?
- Application : When paired with Fe(pTMAPP)Cl porphyrin catalysts, derivatives like 3,7-Di((1,1'-biphenyl)-4-yl)-10-(naphthalen-1-yl)-10H-phenoxazine act as photosensitizers, achieving 29% CH yield under visible light () .
- Structure-Activity Relationship : Extended conjugation (e.g., biphenyl groups) improves light-harvesting efficiency, while electron-deficient pyridinyl groups stabilize charge-separated states critical for multi-electron CO reduction .
Q. How can contradictions between computational predictions and experimental data on this compound derivatives be resolved?
- Case Study : Discrepancies in values (e.g., calculated vs. experimental) may arise from solvent effects or solid-state packing. Triangulating DFT results with cyclic voltammetry and temperature-dependent PL studies improves accuracy .
- Methodological Rigor : Use multi-reference methods (e.g., CASSCF) for systems with strong spin-orbit coupling and validate findings via X-ray crystallography to account for intermolecular interactions .
Q. What strategies are effective in analyzing structure-property relationships for this compound-based materials?
- Combinatorial Approach : Correlate X-ray-derived bond lengths/angles with spectroscopic data (e.g., redshifted emission with reduced dihedral angles) .
- Machine Learning : Train models on datasets of synthetic routes, substituent effects, and device efficiencies to predict optimal molecular designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
